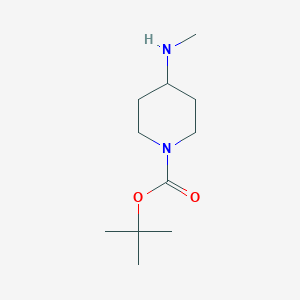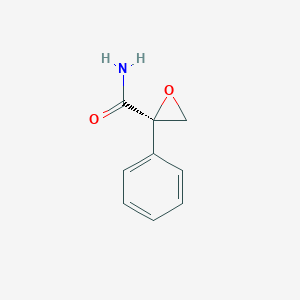
(2R)-2-phenyloxirane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-phenyloxirane-2-carboxamide, commonly known as phenyloxirane, is a chemical compound with a molecular formula of C9H9NO2. It is a chiral molecule, which means it has two enantiomers, (R)-phenyloxirane and (S)-phenyloxirane. Phenyloxirane has been studied extensively in the field of organic chemistry due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of phenyloxirane is not well understood, but it is believed to act as a nucleophile in various reactions. It has been shown to undergo ring-opening reactions with various electrophiles, including aldehydes, ketones, and imines.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of phenyloxirane. However, it has been shown to exhibit anticonvulsant activity in animal models, suggesting potential applications in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenyloxirane has several advantages for use in lab experiments, including its high chemical stability and ease of synthesis. However, its low solubility in water and limited availability may pose challenges for some experiments.
Direcciones Futuras
There are several potential future directions for research on phenyloxirane, including the development of new synthetic methods and the exploration of its potential applications in the synthesis of pharmaceuticals and materials. Additionally, further research on its mechanism of action and potential therapeutic applications is warranted.
Métodos De Síntesis
Phenyloxirane can be synthesized through a variety of methods, including the reaction of phenylacetic acid with oxalyl chloride, followed by the addition of ammonia or a primary amine. Another method involves the reaction of phenylacetic acid with thionyl chloride, followed by the addition of sodium azide and reduction with lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Phenyloxirane has been extensively studied in the field of organic chemistry due to its potential applications in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. It has been used as a starting material for the synthesis of chiral amino acids, which are important building blocks for the synthesis of peptides and proteins.
Propiedades
Número CAS |
154078-95-2 |
|---|---|
Nombre del producto |
(2R)-2-phenyloxirane-2-carboxamide |
Fórmula molecular |
C9H9NO2 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
(2R)-2-phenyloxirane-2-carboxamide |
InChI |
InChI=1S/C9H9NO2/c10-8(11)9(6-12-9)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11)/t9-/m0/s1 |
Clave InChI |
IDYVJALWLWIABQ-VIFPVBQESA-N |
SMILES isomérico |
C1[C@](O1)(C2=CC=CC=C2)C(=O)N |
SMILES |
C1C(O1)(C2=CC=CC=C2)C(=O)N |
SMILES canónico |
C1C(O1)(C2=CC=CC=C2)C(=O)N |
Sinónimos |
Oxiranecarboxamide, 2-phenyl-, (2R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



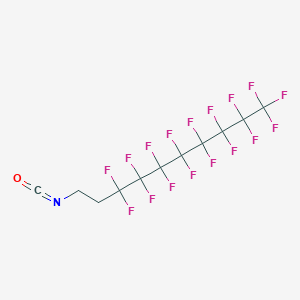
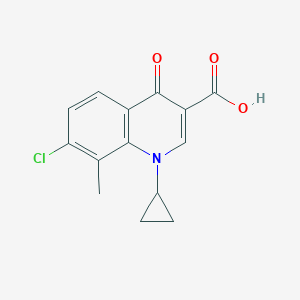
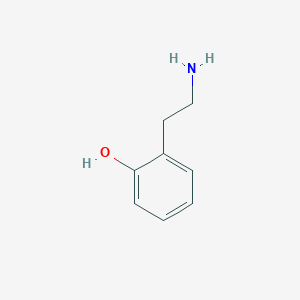
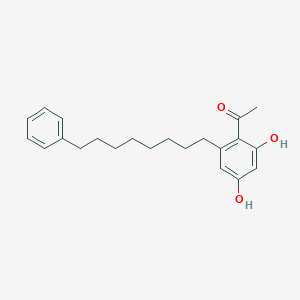
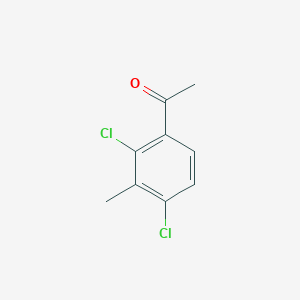
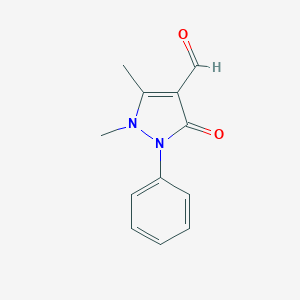
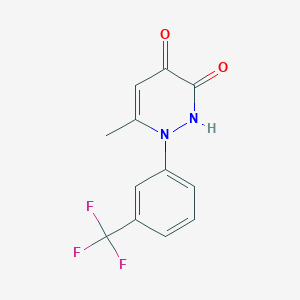
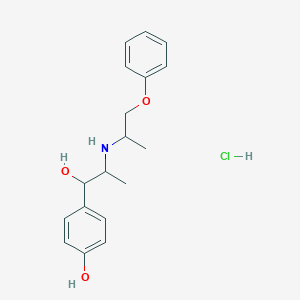
![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid](/img/structure/B125494.png)
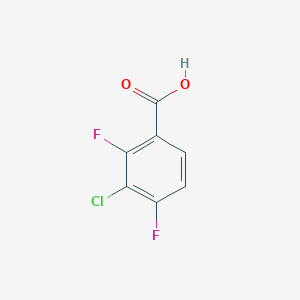

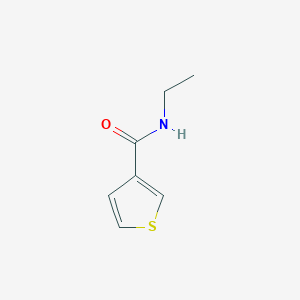
![2,3-Dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B125513.png)
